molecular formula C6H7N3O3 B12830095 4-(methylcarbamoyl)-1H-imidazole-5-carboxylic acid CAS No. 627470-17-1

4-(methylcarbamoyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B12830095
CAS No.: 627470-17-1
M. Wt: 169.14 g/mol
InChI Key: UQGPYFRGVFBRKT-UHFFFAOYSA-N
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Description

4-(Methylcarbamoyl)-1H-imidazole-5-carboxylic acid is an organic compound with a unique structure that includes an imidazole ring substituted with a methylcarbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylcarbamoyl)-1H-imidazole-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of imidazole derivatives with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Methylcarbamoyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Methylcarbamoyl)-1H-imidazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(methylcarbamoyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylcarbamoyl)phenylboronic acid
  • 4-(Methylcarbamoyl)benzeneboronic acid

Uniqueness

4-(Methylcarbamoyl)-1H-imidazole-5-carboxylic acid is unique due to its imidazole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

627470-17-1

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

4-(methylcarbamoyl)-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C6H7N3O3/c1-7-5(10)3-4(6(11)12)9-2-8-3/h2H,1H3,(H,7,10)(H,8,9)(H,11,12)

InChI Key

UQGPYFRGVFBRKT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(NC=N1)C(=O)O

Origin of Product

United States

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